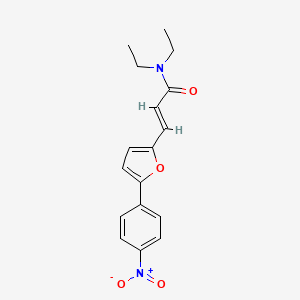

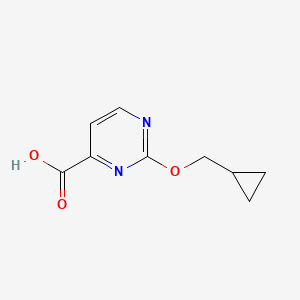

(E)-N,N-diethyl-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

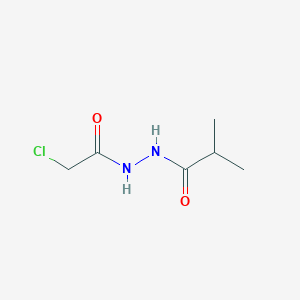

“(E)-N,N-diethyl-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide” is a derivative of 4-alkenyl- and imino functionalized pyrazoles . It contains a pharmacophore 5-(4-nitrophenyl)furanyl fragment . The compound is part of a class of molecules that have shown potential in the field of antitubercular agents, specifically targeting iron acquisition in mycobacterial species .

Synthesis Analysis

The synthesis of this compound involves a structural modification of 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde to the corresponding alkenyl derivatives under the action of malononitrile, ethyl cyanoacetate, cyanoacetamide, and thioxoimidazolidine . The hydrazones, (thio)semicarbazones, and oximes were obtained by the condensation of corresponding aldehydes with hydrazides, (thio)semicarbazides, and hydroxylamine .Molecular Structure Analysis

The molecular structure of this compound was determined by elemental analysis, IR, and 1H NMR spectra . It was found that there exists a mixture of E/Z-isomers among the series of obtained hydrazones of 1-phenyl-4-pyrazolecarbaldehydes .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the action of malononitrile, ethyl cyanoacetate, cyanoacetamide, and thioxoimidazolidine on 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde . This is followed by the condensation of the resulting aldehydes with hydrazides, (thio)semicarbazides, and hydroxylamine .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored furan-based compounds as potential antibacterial agents. These derivatives exhibit activity against both gram-positive and gram-negative bacteria . The inclusion of the furan nucleus in drug design has led to the creation of innovative antimicrobial agents. Further investigations into the antibacterial properties of this compound could contribute to combating microbial resistance.

Other Therapeutic Aspects

Beyond the mentioned applications, furan compounds exhibit a wide range of effects, including muscle relaxant, anti-protozoal, antiviral, and anti-anxiety properties. Additionally, they have been explored for their potential in managing glaucoma, hypertension, and aging-related conditions .

Mécanisme D'action

While the exact mechanism of action of this compound is not specified in the retrieved papers, it is known that 5-phenyl-furan-2-carboxylic acids, a related class of compounds, have the ability to interfere with iron homeostasis in mycobacterial species . This suggests that “(E)-N,N-diethyl-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide” may have a similar mechanism of action.

Orientations Futures

The future directions for this compound could involve further exploration of its potential as an antimicrobial agent, given the promising results of the microbiological evaluation of synthesized pyrazole derivatives . Additionally, considering the lack of structural data on these compounds, further analysis of the crystal structure of this compound and its derivatives could be beneficial .

Propriétés

IUPAC Name |

(E)-N,N-diethyl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-3-18(4-2)17(20)12-10-15-9-11-16(23-15)13-5-7-14(8-6-13)19(21)22/h5-12H,3-4H2,1-2H3/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSXFSGZTNYVND-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)/C=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N,N-diethyl-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2471024.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2471027.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(1,3-benzodioxol-5-yloxy)propan-1-one](/img/structure/B2471028.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2471031.png)

![5-(3-Oxo-3-thiomorpholin-4-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2471032.png)

![4-((4-Oxospiro[chroman-2,4'-piperidin]-1'-yl)sulfonyl)benzoic acid](/img/structure/B2471041.png)